molecular formula C9H18O B1330107 7-Methyloctan-3-one CAS No. 5408-57-1

7-Methyloctan-3-one

Cat. No.: B1330107
CAS No.: 5408-57-1
M. Wt: 142.24 g/mol
InChI Key: RRPXLLKTJMWBGE-UHFFFAOYSA-N
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Description

7-Methyloctan-3-one is an organic compound classified as a ketone. It has the molecular formula C9H18O and is known for its distinct odor, which makes it useful in the fragrance and flavor industry. The compound is a colorless oil at room temperature and is often used as a synthetic intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Methyloctan-3-one can be synthesized through various methods. One common synthetic route involves the oxidation of 7-methyloctanol using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete oxidation.

Another method involves the Friedel-Crafts acylation of 7-methyloctane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound is often produced through the catalytic dehydrogenation of 7-methyloctanol. This process involves passing the alcohol over a metal catalyst, such as copper or platinum, at high temperatures. The dehydrogenation reaction efficiently converts the alcohol to the corresponding ketone with high yield.

Chemical Reactions Analysis

Types of Reactions

7-Methyloctan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 7-methyloctanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ketone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles like Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: 7-Methyloctanoic acid.

    Reduction: 7-Methyloctanol.

    Substitution: Tertiary alcohols with various alkyl groups.

Scientific Research Applications

7-Methyloctan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its role in pheromone signaling in insects.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the fragrance and flavor industry for its distinct odor.

Mechanism of Action

The mechanism of action of 7-Methyloctan-3-one involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, the carbonyl group of the ketone is highly reactive, making it a key site for nucleophilic attack. This reactivity is exploited in various synthetic transformations.

Comparison with Similar Compounds

Similar Compounds

    6-Methyloctan-3-one: Similar structure but with the methyl group on the sixth carbon.

    8-Methyloctan-3-one: Methyl group on the eighth carbon.

    7-Methylnonan-3-one: Longer carbon chain with a similar functional group.

Uniqueness

7-Methyloctan-3-one is unique due to its specific placement of the methyl group on the seventh carbon, which influences its reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its isomers.

Properties

IUPAC Name

7-methyloctan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-9(10)7-5-6-8(2)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXLLKTJMWBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278593
Record name 7-methyloctan-3-one
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-57-1
Record name 7-Methyl-3-octanone
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Record name 7-methyloctan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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